N-(cyclohexylmethyl)-1-phenylethanamine
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h3,6-7,10-11,13-14,16H,2,4-5,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHABCGJJMSQRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394164 | |
| Record name | N-(cyclohexylmethyl)-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356540-15-3 | |
| Record name | N-(cyclohexylmethyl)-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Reductive amination of benzaldehyde with cyclohexylmethylamine under solvent-free conditions represents the most direct route to N-(cyclohexylmethyl)-1-phenylethanamine. This one-pot method avoids traditional solvents, aligning with green chemistry principles. The reaction proceeds via imine formation followed by reduction, typically catalyzed by transition metals or borohydride reagents.
Optimization of Reaction Parameters
Key optimized parameters include:
Characterization Data
The product exhibits distinct analytical profiles:
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¹H NMR (400 MHz, CDCl₃) : δ 7.20–7.35 (m, 9H, aromatic), 3.79–3.84 (q, 1H, J = 6.4 Hz, N–CH), 1.34–1.36 (d, 3H, J = 6.4 Hz, CH₃).
Nickel Acetate-Mediated Synthesis Approaches
Relevance to Target Compound Synthesis
Though the patent focuses on a nickel coordination complex, the methodology suggests potential adaptations for introducing cyclohexylmethyl groups via analogous metal-mediated reactions.
Solvent-Free One-Pot Synthesis Techniques
Advantages of Solvent-Free Conditions
The solvent-free reductive amination method minimizes waste and simplifies purification. A representative procedure involves:
Yield and Purity
While explicit yield data are unavailable, the high purity is evidenced by:
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¹³C NMR (100 MHz, CDCl₃) : δ 149.8 (C–N), 128.5 (aromatic C), 57.7 (N–CH₂).
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Mass Spectrometry : Major fragments at m/z = 177 (M⁺ – CH₃), 162 (M⁺ – C₂H₅).
Catalytic Hydrogen Borrowing in Cyclohexane Formation
Reaction Scheme
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Diol Activation : Iridium abstracts hydrogen from 1,5-diols to form carbonyl intermediates.
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Aldol Condensation : Reaction with Ph* ketones forms C–C bonds.
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Hydrogen Reinsertion : Catalytic cycle completes with stereoselective reduction.
Comparative Analysis of Methodologies
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR Data Table
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20–7.35 | m | 9H | Aromatic protons |
| 3.79–3.84 | q | 1H | N–CH(CH₃) |
| 1.34–1.36 | d | 3H | CH₃ |
Mass Spectrometry
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Base Peak : m/z = 177 (C₁₃H₁₇N⁺).
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Fragmentation Pattern : Loss of methyl (m/z = 162) and ethyl (m/z = 149) groups.
Industrial Applications and Scalability
The solvent-free reductive amination method is amenable to large-scale production due to its simplicity and low environmental impact. Potential industrial uses include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(cyclohexylmethyl)-1-phenylethanamine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Reagents such as alkyl halides or sulfonates are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed:
Oxidation: Imines, amides
Reduction: Secondary amines
Substitution: Various substituted amines
Scientific Research Applications
Chemistry: N-(cyclohexylmethyl)-1-phenylethanamine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It may be used in the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structural features make it a candidate for the design of compounds with activity on the central nervous system.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-1-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogues sharing structural motifs, such as the 1-phenylethanamine core or cyclohexyl-containing substituents. Key differences in substituent type, biological activity, and applications are highlighted.
Substituent Type: Aliphatic vs. Aromatic Groups
N-(cyclohexylmethyl)-1-phenylethanamine
- Structure : Aliphatic cyclohexylmethyl group.
- However, this may reduce aqueous solubility, contributing to its discontinuation in commercial availability .
- Applications : Likely explored for central nervous system (CNS) targeting due to lipophilicity.
(R,E)-N-(4-nitrobenzylidene)-1-phenylethanamine (Schiff Base H6)
- Structure : Aromatic nitrobenzylidene imine group.
- Properties : The electron-withdrawing nitro group increases polarity, reducing lipid solubility but enhancing stability in biological matrices.
(S,E)-N-(pyridin-2-ylmethylene)-1-phenylethanamine Iron Complex
- Structure : Pyridylmethylene substituent.
- Properties : The nitrogen-rich heterocycle enables metal coordination (e.g., FeCl₂), making it suitable for catalytic applications.
- Applications: Used in iron-catalyzed 1,4-addition reactions, highlighting the role of aromatic substituents in organometallic chemistry .
Cyclohexyl-Containing Analogues
N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine
- Structure : Cyclohexenyl ethyl chain with benzylamine.
- Applications : Research chemical with unspecified biological activity .
AMG641
- Structure : Trifluoromethyl biphenyl substituent on 1-phenylethanamine.
- Properties : Bulky aromatic groups enhance receptor selectivity (e.g., calcium-sensing receptors). The trifluoromethyl group improves metabolic stability.
- Applications : Studied for osteogenic and neurogenic differentiation, demonstrating the pharmacological impact of complex substituents .
8-(N-methyl-N-cyclohexyl)-amino-1,3,7-trimethylxanthine
Research Findings and Implications
- The cyclohexylmethyl group’s role in CNS targeting remains inferred due to discontinued status .
- Catalytic Utility : Aromatic substituents (e.g., pyridyl or furyl) in Schiff bases enhance metal coordination, unlike aliphatic groups in the target compound .
- Structural Flexibility : Unsaturated cyclohexene derivatives () may offer distinct conformational preferences compared to saturated analogues, impacting binding kinetics.
Biological Activity
N-(Cyclohexylmethyl)-1-phenylethanamine, also known as a phenethylamine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
This compound exhibits significant interactions with various enzymes and receptors, influencing neurotransmitter systems. Key biochemical properties include:
- Enzyme Interactions : The compound interacts with enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurotransmitter metabolism. Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin and acetylcholine in the brain, impacting mood and cognitive functions.
- Cell Signaling : It modulates cellular signaling pathways, particularly the cyclic AMP (cAMP) pathway, which is crucial for gene expression and metabolic regulation in neuronal cells.
The mechanism of action for this compound involves its binding to specific molecular targets:
- Receptor Binding : The compound may act as an agonist or antagonist at various receptors, including serotonin receptors (5-HT receptors). Research indicates that it could selectively activate certain subtypes, potentially leading to therapeutic effects in mood disorders .
- Transport and Distribution : This compound can cross the blood-brain barrier, allowing it to exert central nervous system effects. Its distribution is mediated by specific transporters that facilitate its entry into neuronal tissues.
Case Studies
- Neuroprotective Effects : In animal models, low doses of this compound have shown neuroprotective effects, enhancing cognitive function without significant toxicity. Higher doses, however, can result in adverse effects such as neurotoxicity and hepatotoxicity.
- Pharmacological Applications : A study investigating its potential as a therapeutic agent for neurological disorders demonstrated that it could improve symptoms in models of depression and anxiety by modulating serotonin levels .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | MAO inhibition leading to increased neurotransmitters |
| Receptor Modulation | Agonist at 5-HT receptors affecting mood regulation |
| Neuroprotective Effects | Enhances cognitive function at low doses |
| Toxicity | Neurotoxicity and hepatotoxicity at high doses |
Table 2: Dosage Effects in Animal Models
| Dosage (mg/kg) | Effect | Observations |
|---|---|---|
| 1 | Neuroprotective | Improved memory retention |
| 10 | Mild toxicity | Some behavioral changes noted |
| 50 | Severe toxicity | Neurotoxic effects observed |
Q & A
Q. What advanced techniques assess enantiomeric purity in complex matrices (e.g., biological samples)?
- Methodology : Chiral derivatization (e.g., with Marfey’s reagent) followed by LC-MS/MS enables quantification at trace levels (detection limit ~1 ng/mL). Nuclear Overhauser effect (NOE) NMR spectroscopy distinguishes enantiomers in situ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
